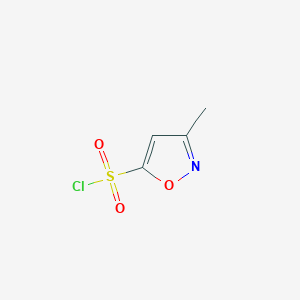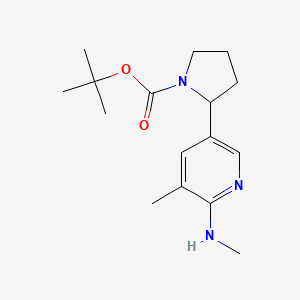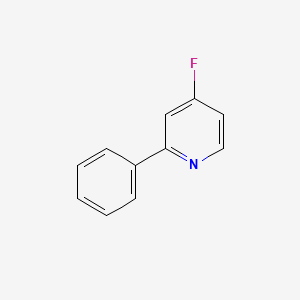![molecular formula C19H20FNO2S B11823383 rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3aR,9bS)-2-ベンジル-1H,2H,3H,3aH,4H,5H,9bH-ベンゾ[e]イソインドール-3a-スルホニルフルオリドは、イソインドール類に属する複雑な有機化合物です。イソインドール類は、その独特な化学的性質と、医薬品化学や材料科学など様々な分野における潜在的な応用可能性で知られています。特にこの化合物は、その潜在的な生物活性と反応性から関心を集めています。
準備方法
rac-(3aR,9bS)-2-ベンジル-1H,2H,3H,3aH,4H,5H,9bH-ベンゾ[e]イソインドール-3a-スルホニルフルオリドの合成には、いくつかの段階が含まれます。合成経路は、通常、イソインドールコアの調製から始まり、その後ベンジル基とスルホニルフルオリド部分を導入します。反応条件は、しばしば、高収率と高純度を確保するために、特定の触媒と溶媒の使用を必要とします。工業的な製造方法では、効率を最大化しコストを最小限に抑えるために最適化された反応条件を用いて、大規模合成が行われる場合があります。
化学反応の分析
rac-(3aR,9bS)-2-ベンジル-1H,2H,3H,3aH,4H,5H,9bH-ベンゾ[e]イソインドール-3a-スルホニルフルオリドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
置換: スルホニルフルオリド基は、アミンやアルコールなどの求核剤と求核置換反応を起こすことができます。これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
rac-(3aR,9bS)-2-ベンジル-1H,2H,3H,3aH,4H,5H,9bH-ベンゾ[e]イソインドール-3a-スルホニルフルオリドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の潜在的な生物活性は、創薬および開発の候補となります。
医学: 特定の生物学的標的との相互作用により、治療効果がある可能性があります。
工業: この化合物の独自の性質は、新しい材料や化学プロセスの開発に役立ちます。
作用機序
類似化合物との比較
rac-(3aR,9bS)-2-ベンジル-1H,2H,3H,3aH,4H,5H,9bH-ベンゾ[e]イソインドール-3a-スルホニルフルオリドは、次のような他のイソインドール誘導体と比較することができます。
- rac-(3aR,7aS)-オクタヒドロ-1H-イソインドール-2-スルホニルクロリド
- rac-(3aR,7aS)-2-(3-クロロプロピル)ヘキサヒドロ-1H-イソインドール-1,3(2H)-ジオン これらの化合物は、類似の核構造を共有していますが、置換基が異なるため、化学的性質と用途が異なります。
特性
分子式 |
C19H20FNO2S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(3aR,9bS)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride |
InChI |
InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2/t18-,19+/m1/s1 |
InChIキー |
FNSDQFUTCNGPNB-MOPGFXCFSA-N |
異性体SMILES |
C1C[C@@]2(CN(C[C@@H]2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F |
正規SMILES |
C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)



![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)



